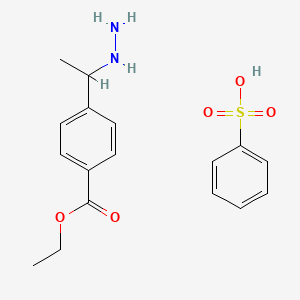

Ethyl 4-(1-hydrazinylethyl)benzoate benzenesulfonate

Description

Ethyl 4-(1-hydrazinylethyl)benzoate benzenesulfonate (CAS: 934495-38-2) is a research-focused compound with the molecular formula C₁₅H₁₈N₂O₅S and a molecular weight of 338.38 g/mol . Structurally, it features:

- An ethyl benzoate backbone substituted at the para-position with a 1-hydrazinylethyl group.

- A benzenesulfonate counterion, which enhances solubility and crystallinity.

The compound is synthesized as a salt, likely to improve stability and handling for experimental applications. It is available as a 10 mM sample solution for research use, with storage recommendations at 2–8°C .

Properties

IUPAC Name |

benzenesulfonic acid;ethyl 4-(1-hydrazinylethyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2.C6H6O3S/c1-3-15-11(14)10-6-4-9(5-7-10)8(2)13-12;7-10(8,9)6-4-2-1-3-5-6/h4-8,13H,3,12H2,1-2H3;1-5H,(H,7,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKELBFSJSQMTLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C(C)NN.C1=CC=C(C=C1)S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90857702 | |

| Record name | Benzenesulfonic acid--ethyl 4-(1-hydrazinylethyl)benzoate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934495-38-2 | |

| Record name | Benzenesulfonic acid--ethyl 4-(1-hydrazinylethyl)benzoate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Ethyl 4-(1-hydrazinylethyl)benzoate benzenesulfonate, with the molecular formula C17H22N2O5S, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a hydrazine moiety, which is known for its reactivity and ability to interact with various biological targets. Its structure combines an ethyl ester of 4-(1-hydrazinylethyl)benzoic acid with a benzenesulfonate group, enhancing solubility and biological reactivity.

The biological activity of this compound is primarily attributed to its hydrazine group, which can form covalent bonds with nucleophilic sites in proteins and enzymes. This interaction may modulate the activity of various biochemical pathways, including those involved in cancer and inflammation. The compound has been investigated for its potential as a therapeutic agent, particularly in oncology and anti-inflammatory applications.

Anti-Cancer Properties

Research indicates that this compound exhibits anti-cancer properties. Its mechanism may involve the inhibition of specific enzymes critical for tumor growth or the modulation of signaling pathways that promote cancer cell survival. For instance, studies have shown that compounds with similar hydrazine functionalities can induce apoptosis in cancer cells by activating caspases or inhibiting anti-apoptotic proteins.

Anti-Inflammatory Effects

In addition to its anti-cancer potential, this compound has been explored for its anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines or modulate pathways associated with chronic inflammation. The presence of the benzenesulfonate group enhances its solubility, allowing for better bioavailability and interaction with target tissues.

Study on Anti-Cancer Activity

A notable study investigated the effects of this compound on human cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent anti-cancer effect. The compound was found to induce apoptosis through the intrinsic pathway, characterized by mitochondrial depolarization and activation of caspase-9.

Study on Inflammatory Response

Another study focused on the anti-inflammatory effects of this compound using a murine model of acute inflammation. Administration of this compound resulted in decreased levels of inflammatory markers such as TNF-α and IL-6 in serum samples. Histological analysis revealed reduced infiltration of immune cells in treated tissues compared to controls, indicating a protective effect against inflammation.

Comparative Analysis

To better understand the uniqueness and potential applications of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| Ethyl 4-(hydrazinyl)benzoate | C11H14N2O2 | Lacks the benzenesulfonate moiety |

| Benzylhydrazine | C7H10N2 | Simpler structure, used in glucagon receptor antagonism |

| (S)-4-(1-Hydrazinylethyl)benzoic Acid | C11H16N2O2 | Similar hydrazine structure but without esterification |

The combination of both hydrazine and sulfonate functionalities in this compound offers distinct chemical reactivity and enhances its biological activity compared to simpler analogs.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Ethyl Benzoate Derivatives

Several ethyl 4-substituted benzoates share structural motifs with the target compound. Key examples include:

Key Observations :

- Hydrazinyl Group: Unique to the target compound, this group may enable chelation or conjugation reactions absent in amino- or sulfonamide-substituted analogs.

- Benzenesulfonate Counterion: Unlike neutral sulfone or sulfonamide groups in analogs, the sulfonate anion likely improves aqueous solubility compared to non-ionic derivatives (e.g., methyl benzenesulfonate derivatives in ).

Physicochemical and Functional Comparisons

Solubility and Conductance

- Benzenesulfonate vs. Benzoate : Benzenesulfonate derivatives exhibit lower membrane permeability and conductance compared to benzoates, as shown in frog muscle membrane studies (e.g., benzenesulfonate conductance ≈ glutamate; benzoate conductance ≈ 1.5× higher) .

- Target Compound: While exact solubility data are unavailable, the ionic benzenesulfonate group likely enhances water solubility relative to neutral analogs like ethyl 4-(dimethylamino)benzoate .

Reactivity in Chemical Reactions

- C–S Coupling : Benzenesulfonate derivatives (e.g., sodium benzenesulfonate) participate efficiently in Ni-catalyzed coupling, yielding >90% products under optimized conditions . The target compound’s sulfonate may similarly enhance reactivity in such reactions.

- Resin Chemistry: Ethyl 4-(dimethylamino)benzoate outperforms methacrylate analogs in resin cement formulations (higher DC and physical strength), suggesting that para-substituted benzoates with polar groups are advantageous in polymer chemistry .

Q & A

Q. What are the recommended synthetic routes for Ethyl 4-(1-hydrazinylethyl)benzoate benzenesulfonate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via multi-step reactions. A common approach involves:

Hydrazine incorporation : Reacting ethyl 4-isothiocyanatobenzoate with hydrazine hydrate in dioxane to form the hydrazinyl intermediate .

Sulfonation : Introducing the benzenesulfonate group through sulfonic acid derivatives under controlled pH and temperature to avoid side reactions .

Optimization includes using thin-layer chromatography (TLC) for intermediate purity checks and adjusting solvent polarity to enhance yield .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Spectroscopy : and -NMR to confirm hydrazinyl and sulfonate group integration .

- Crystallography : Single-crystal X-ray diffraction (using SHELX programs) resolves molecular geometry, particularly the planarity of the benzoate-hydrazinyl moiety .

- Stability Testing : Differential scanning calorimetry (DSC) evaluates thermal stability, with degradation thresholds typically above 200°C for similar benzoate derivatives .

Q. How does the compound's stability vary under different pH and solvent conditions?

- Methodological Answer : Stability studies should employ:

- pH-dependent hydrolysis assays : Monitor ester bond cleavage using HPLC in buffers (pH 2–12) to identify degradation pathways .

- Solvent polarity tests : Compare decomposition rates in polar (e.g., water) vs. non-polar solvents (e.g., toluene) to guide storage protocols .

Advanced Research Questions

Q. What strategies resolve crystallization challenges for X-ray diffraction studies of this compound?

- Methodological Answer :

- Co-crystallization : Use polar co-solvents (e.g., DMSO-water mixtures) to improve crystal lattice formation .

- SHELXL refinement : Apply twin refinement and anisotropic displacement parameters to address disorder in the benzenesulfonate group .

- Data validation : Cross-check with Fourier difference maps to resolve ambiguities in hydrazinyl proton positions .

Q. How can researchers design experiments to probe the compound's interaction with biological targets?

- Methodological Answer :

- Enzyme inhibition assays : Use fluorescence quenching or surface plasmon resonance (SPR) to measure binding affinity to enzymes like acetylcholinesterase, referencing structural analogs with known IC values .

- Molecular docking : Align the compound’s geometry (from X-ray data) with protein active sites using AutoDock Vina, focusing on hydrogen bonding with the hydrazinyl group .

Q. How should contradictory data on the compound's reactivity with amines be interpreted?

- Methodological Answer : Contradictions may arise from:

- Steric effects : Bulkier amines (e.g., 2-(dimethylamino)ethyl methacrylate) exhibit lower reactivity due to hindered access to the hydrazinyl site .

- Electronic factors : Electron-withdrawing substituents on amines reduce nucleophilic attack efficiency. Validate via Hammett plots correlating substituent σ values with reaction rates .

Q. What electrophysiological methods quantify the compound's ion transport properties?

- Methodological Answer :

- Patch-clamp studies : Measure conductance changes in lipid bilayers or cell membranes exposed to the compound, comparing benzenesulfonate vs. benzoate derivatives .

- Membrane polarization assays : Track voltage shifts in frog muscle membranes to assess permeability differences, ensuring buffer ionic strength matches physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.